Przewaquinone B
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Overview
Description
Przewaquinone B is a naturally occurring compound isolated from the roots of Salvia przewalskii. It is a type of tanshinone, which are abietane-type norditerpenoid quinones. This compound has garnered attention due to its potential pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and antineoplastic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Przewaquinone B involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the phenanthro[1,2-b]furan-10,11-dione core structure, followed by functional group modifications to introduce the hydroxymethyl and methyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Salvia przewalskii. extraction and purification from the plant material are the primary methods used. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Przewaquinone B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the phenanthro[1,2-b]furan-10,11-dione core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenanthro[1,2-b]furan-10,11-dione compounds .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits significant antibacterial and antioxidant activities, making it a candidate for developing new antimicrobial agents.
Medicine: Przewaquinone B has shown promise in cancer research due to its antineoplastic properties. It is also being investigated for its potential in treating cardiovascular diseases.
Industry: The compound’s antioxidant properties make it useful in the development of preservatives and additives for food and cosmetic products
Mechanism of Action
Przewaquinone B is structurally similar to other tanshinones, such as:
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
Uniqueness: this compound is unique due to its specific functional groups and the phenanthro[1,2-b]furan-10,11-dione core structure. This uniqueness contributes to its distinct pharmacological activities compared to other tanshinones .
Comparison with Similar Compounds
- Tanshinone I: Known for its anticancer and cardiovascular protective effects.
- Tanshinone IIA: Widely studied for its anti-inflammatory and antioxidant properties.
- Cryptotanshinone: Noted for its antibacterial and antineoplastic activities .
Properties
Molecular Formula |
C18H12O4 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(hydroxymethyl)-6-methylnaphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H12O4/c1-9-3-2-4-12-11(9)5-6-13-15(12)17(21)16(20)14-10(7-19)8-22-18(13)14/h2-6,8,19H,7H2,1H3 |
InChI Key |
CETREAVXUDHZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4CO |
Origin of Product |
United States |
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